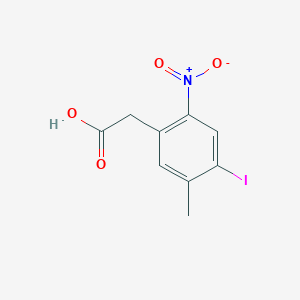
4-Iodo-5-methyl-2-nitrophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . This compound is characterized by the presence of iodine, methyl, nitro, and phenylacetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-2-nitrophenylacetic acid typically involves the iodination of 5-methyl-2-nitrophenylacetic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-methyl-2-nitrophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phenylacetic acids.
Reduction: 4-Iodo-5-methyl-2-aminophenylacetic acid.
Oxidation: 4-Iodo-5-carboxy-2-nitrophenylacetic acid.
Applications De Recherche Scientifique
4-Iodo-5-methyl-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methyl-2-nitrophenylacetic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The nitro group can participate in redox reactions, while the phenylacetic acid moiety can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-2-nitrophenylacetic acid
- 5-Methyl-2-nitrophenylacetic acid
- 4-Iodo-5-methylphenylacetic acid
Uniqueness
4-Iodo-5-methyl-2-nitrophenylacetic acid is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of both iodine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C9H8INO4 |
|---|---|
Poids moléculaire |
321.07 g/mol |
Nom IUPAC |
2-(4-iodo-5-methyl-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) |
Clé InChI |
GYSGXRLELRTBCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


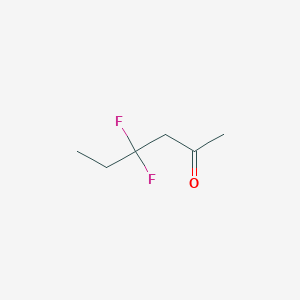

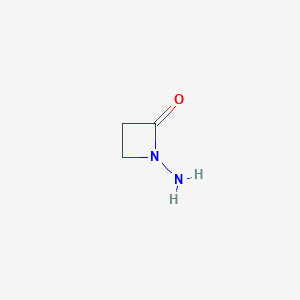

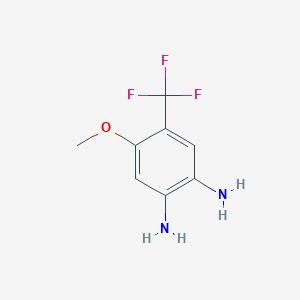
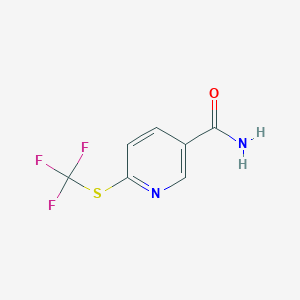
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)



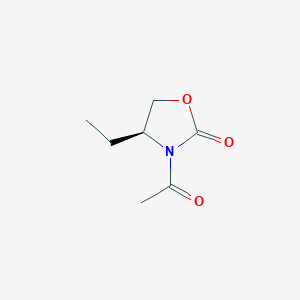

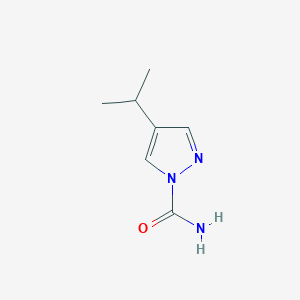
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
